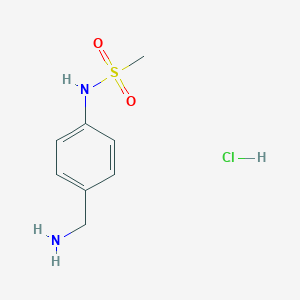

4-(Methylsulfonylamino)benzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTMMWPJYNUNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375467 | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128263-66-1 | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Methylsulfonylamino)benzylamine Hydrochloride

Abstract: This technical guide provides an in-depth examination of 4-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 128263-66-1), a chemical compound of interest in synthetic and medicinal chemistry. This document delineates its fundamental physicochemical properties, outlines plausible synthetic pathways, details robust analytical methodologies for its characterization and quantification, and explores its potential applications as a versatile building block in drug discovery and development. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring scientific integrity through validated protocols and authoritative references.

Compound Identification and Physicochemical Properties

This compound is a substituted benzylamine derivative. The presence of both a primary amine and a methanesulfonamide group makes it a bifunctional molecule, offering multiple reaction sites for chemical modification. This dual functionality is a key attribute, rendering it a valuable intermediate for constructing more complex molecular architectures.

The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, which is a critical consideration for its practical handling in a laboratory setting and for its use in various reaction conditions.

Key Identifiers and Properties

A summary of the essential identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 128263-66-1 | [1][2][3] |

| IUPAC Name | N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | [3] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [3] |

| Molecular Weight | 236.71 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | >275°C | [3] |

| InChI Key | LMTMMWPJYNUNSD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(CN)C=C1.Cl | [3] |

Plausible Synthetic Routes

While specific manufacturing protocols for this compound are proprietary, a logical and efficient synthetic pathway can be devised based on established organic chemistry principles. A common approach involves a two-step process starting from 4-aminobenzonitrile. This strategy is predicated on the differential reactivity of the functional groups, allowing for selective transformations.

Step 1: Sulfonylation of the Aromatic Amine. The initial step is the protection of the aromatic amine as a methanesulfonamide. This is a crucial maneuver for two reasons: firstly, it introduces the required methylsulfonylamino moiety, and secondly, it deactivates the aromatic ring, preventing side reactions in the subsequent reduction step. The reaction of 4-aminobenzonitrile with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine yields N-(4-cyanophenyl)methanesulfonamide. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Step 2: Reduction of the Nitrile. The second step involves the selective reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. Using a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere effectively reduces the nitrile to the corresponding benzylamine. The reaction solvent is typically an alcohol, like ethanol or methanol. The final hydrochloride salt is then readily obtained by treating the resulting free amine with hydrochloric acid.

Synthetic Workflow Diagram

The logical flow of this synthetic pathway is visualized below.

Caption: Proposed two-step synthesis of the target compound.

Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. The self-validating nature of a robust analytical protocol relies on the orthogonality of these methods, where each technique provides complementary information.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methylsulfonyl protons, the aromatic protons, the benzylic methylene protons, and the amine/amide protons.

-

Mass Spectrometry (MS): Coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and performing quantitative analysis. A validated reverse-phase HPLC method provides excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

This protocol describes a general method that serves as a starting point for analysis. Method optimization is always required for specific instrumentation and sample matrices.

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

-

Standard: A well-characterized reference standard of the compound.

-

Sample: The material to be tested.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration)

-

-

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution in duplicate.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Analytical Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis.

Applications in Research and Drug Development

The molecular structure of this compound makes it an attractive starting point or intermediate in medicinal chemistry. Benzylamine derivatives are a common structural motif in a wide range of biologically active compounds.[4][5] The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor and to bind to enzyme active sites, such as in carbonic anhydrase inhibitors.[6]

Potential Roles:

-

Scaffold for Library Synthesis: The primary amine provides a convenient handle for derivatization via reactions like amidation, reductive amination, or alkylation. This allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Target Molecules: This compound can serve as a key building block for synthesizing more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. For instance, derivatives of benzylamine have been investigated as N-type calcium channel blockers for analgesia.[7]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key functional groups, it could be used as a fragment in FBDD screening campaigns to identify initial hits against a biological target.

Drug Discovery Workflow Integration

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

According to available safety data, this compound is classified as harmful and an irritant.[3] Adherence to standard laboratory safety protocols is mandatory when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing and eye/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this chemical in a well-ventilated fume hood. In case of exposure, follow the specific first-aid measures outlined in the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, identified by CAS number 128263-66-1, is a valuable and versatile chemical intermediate. Its bifunctional nature, combining a reactive primary amine with a stable sulfonamide group, makes it a strategic building block for the synthesis of diverse and complex organic molecules. This guide has provided a comprehensive overview of its properties, a plausible and efficient synthetic strategy, robust analytical methods for quality control, and an exploration of its significant potential in the field of drug discovery. For researchers and developers, this compound represents a key tool for accessing novel chemical space in the pursuit of new therapeutic agents.

References

- PubChem. (n.d.). 4-Methylsulfonylbenzylamine hydrochloride.

- Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride.

- Vacogne, C. D., & Schlaad, H. (2015). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max-Planck-Gesellschaft.

- PrepChem. (n.d.). Synthesis of benzylamine hydrochloride.

- Pirisino, R., Galeotti, N., Livi, S., Raimondi, L., & Ghelardini, C. (2007). 4-methyl benzylamine stimulates food consumption and counteracts the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels. British Journal of Pharmacology, 150(5), 561–569.

- Durgun, M., Çetinkaya, A., Talay, E., Akocak, S., & Supuran, C. T. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(6), 1238–1243.

- Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.

- Wikipedia. (n.d.). Benzylamine.

- Mphahlele, M. J., & Malindisa, S. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Chemistry & Biology Interface, 10(1), 1-18.

- Lee, J. (2023). Korea FDA just published a compilation of analytical methods document! LinkedIn.

- Horwell, D. C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylsulfonylamino)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 128263-66-1), a versatile building block in medicinal chemistry. This document delves into its chemical and physical properties, synthesis, spectral characterization, and potential applications in drug discovery, offering a foundational resource for researchers in the field.

Core Chemical and Physical Properties

This compound, with the IUPAC name N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 128263-66-1 | [1] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [1] |

| Molecular Weight | 236.71 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | >275°C | [1][2] |

| Purity | ≥98.0% | [1] |

Synthesis and Purification

The proposed synthesis would likely involve a two-step process:

-

Sulfonamidation: Reaction of a protected 4-aminobenzylamine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide bond.

-

Deprotection and Salt Formation: Removal of the protecting group from the benzylamine nitrogen, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

A generalized workflow for the synthesis of a sulfonamide is depicted below.

Caption: Generalized workflow for the synthesis of a methanesulfonamide hydrochloride.

Experimental Protocol: Synthesis of N-Phenylmethanesulfonamide (A Related Precursor) [3]

This protocol describes the synthesis of a key precursor and illustrates the fundamental sulfonamidation reaction.

Materials:

-

Aniline

-

Methanesulfonyl Chloride

-

Pyridine

-

Dichloromethane (DCM)

-

2 M Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (concentrated)

Procedure:

-

In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Extract the mixture with 2N aqueous sodium hydroxide.

-

Combine the aqueous extracts and wash with dichloromethane to remove any remaining organic impurities.

-

Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration.

Spectral Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. While the raw spectral data is not publicly available, a commercial supplier, Chemcd, lists the availability of IR, ¹³C NMR, Mass Spectrometry, and ¹H NMR data for this compound.[4]

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the methyl protons of the sulfonyl group, the methylene protons of the benzylamine moiety, the aromatic protons, and the amine protons.

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Solubility

As a hydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic organic solvents is likely to be lower. For many amine hydrochlorides, solubility is significantly influenced by the polarity of the solvent and the temperature.[5]

Applications in Research and Drug Development

While specific biological activity data for this compound is limited in the public domain, the methanesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[6] Derivatives of methanesulfonamide have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[7]

The presence of both a primary amine and a sulfonamide group makes this compound a valuable and versatile building block for the synthesis of more complex molecules in drug discovery programs. The primary amine can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships.

The structural similarity to compounds like Sotalol, a beta-blocker and antiarrhythmic agent containing a methanesulfonamide group, suggests that derivatives of this compound could be explored for cardiovascular indications.[8]

Safety and Handling

This compound is classified as an irritant.[1] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Recommended Precautionary Measures: [1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, and eye/face protection.

First Aid Measures: [1]

-

If Swallowed: Call a doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of water and soap.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, combined with the known biological relevance of the methanesulfonamide scaffold, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility for researchers and scientists in the pharmaceutical industry.

References

- (Reference details to be added)

- (Reference details to be added)

- Chemcd. This compound ,128263-66-1 Spectrum_Chemical Cloud Database.

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

- PubChem. Sotalol.

- PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

- (Reference details to be added)

- (Reference details to be added)

- (Reference details to be added)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 128263-66-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Buy N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride [smolecule.com]

- 4. chemcd.com [chemcd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 4-(Methylsulfonylamino)benzylamine Hydrochloride

This guide provides a comprehensive technical overview of 4-(methylsulfonylamino)benzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics and explores validated synthetic pathways, offering field-proven insights into experimental choices and methodologies.

Introduction and Significance

This compound, also known by its IUPAC name N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride, is a primary amine that serves as a versatile building block in the development of various therapeutic agents. Its structure combines a benzylamine moiety with a methanesulfonamide group, providing a scaffold that can be readily modified to interact with a range of biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with the CAS Number 128263-66-1.[1] Its structure features a central benzene ring substituted at the 1- and 4-positions with an aminomethyl (-CH₂NH₂) group and a methylsulfonylamino (-NHSO₂CH₃) group, respectively.

Below is a visual representation of the chemical structure:

Caption: Structure of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 128263-66-1 | [1] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [1] |

| Molecular Weight | 236.72 g/mol | [1] |

| IUPAC Name | N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(CN)C=C1.Cl | [1] |

| InChI Key | LMTMMWPJYNUNSD-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥98% | [1] |

| Physical Form | Solid |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two well-documented and reliable synthetic strategies are detailed below.

Pathway 1: Reduction of a Nitrile Intermediate

This synthetic route involves the initial formation of a sulfonamide from 4-aminobenzonitrile, followed by the reduction of the nitrile group to the primary amine.

Caption: Synthetic pathway via nitrile reduction.

Step 1: Synthesis of N-(4-cyanophenyl)methanesulfonamide

The initial step involves the reaction of 4-aminobenzonitrile with methanesulfonyl chloride. Pyridine is commonly used as a base to neutralize the hydrochloric acid generated during the reaction. This reaction is a standard method for the formation of sulfonamides from primary amines.

-

Expertise & Experience: The choice of pyridine as a base is crucial as it is non-nucleophilic and effectively scavenges the HCl produced, driving the reaction to completion without competing in side reactions. The reaction is typically performed at a controlled temperature to avoid potential side reactions.

Step 2: Catalytic Hydrogenation of N-(4-cyanophenyl)methanesulfonamide

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation using Raney nickel is an effective method for this transformation. The presence of ammonia is often beneficial in suppressing the formation of secondary and tertiary amine by-products.

-

Trustworthiness: The use of Raney nickel under a hydrogen atmosphere is a well-established and reliable method for nitrile reduction. The catalyst's high surface area and activity allow the reaction to proceed under relatively mild conditions. The addition of ammonia helps to minimize the formation of secondary amines by reacting with the intermediate imine, thus favoring the formation of the primary amine.

Experimental Protocol: Catalytic Hydrogenation of N-(4-cyanophenyl)methanesulfonamide

-

To a solution of N-(4-cyanophenyl)methanesulfonamide in a suitable solvent (e.g., methanol saturated with ammonia), add a catalytic amount of Raney nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture at a controlled temperature (e.g., 50-70 °C) until the reaction is complete (monitored by TLC or HPLC).

-

After completion, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(methylsulfonylamino)benzylamine.

Step 3: Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or isopropanol. This not only improves the stability of the compound but also facilitates its purification by crystallization.

Pathway 2: Reduction of a Nitro Intermediate

An alternative and widely used pathway involves the synthesis of an N-benzylsulfonamide intermediate bearing a nitro group, which is subsequently reduced to the corresponding amine.

Sources

The Pivotal Intermediate: A Technical Guide to the Synthesis and Significance of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride

This guide provides an in-depth exploration of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride, a key, yet often unheralded, intermediate in contemporary pharmaceutical synthesis. Rather than a singular "discovery" in the traditional sense, the emergence of this compound is intrinsically linked to the development of synthetic pathways for a class of methanesulfonanilide drugs. Its significance lies not in its own therapeutic activity, but in its role as a fundamental building block, enabling the efficient construction of more complex and potent molecules.

This document will delve into the logical design of its synthesis, provide detailed experimental protocols, and discuss its critical application in the broader context of drug development, with a particular focus on its relationship to the antiarrhythmic agent, Sotalol.

Rationale and Synthetic Strategy: A Tale of a Versatile Scaffold

The N-[4-(aminomethyl)phenyl]methanesulfonamide scaffold is a prime example of strategic molecular design in medicinal chemistry. The methanesulfonamide group offers a stable, polar moiety that can engage in hydrogen bonding, a crucial interaction for drug-receptor binding. The aminomethylphenyl group provides a versatile handle for further chemical modification, allowing for the introduction of various pharmacophores.

The hydrochloride salt form of this intermediate enhances its solubility in aqueous media, a desirable property for many chemical reactions and subsequent pharmaceutical formulations[1]. The primary synthetic challenge lies in the selective introduction of the aminomethyl and methanesulfonamide groups onto the phenyl ring in the desired para orientation. A common and efficient strategy involves a multi-step synthesis starting from readily available precursors.

A widely adopted synthetic approach begins with the protection of an amino group on the phenyl ring, followed by methanesulfonylation, and subsequent modification of a precursor functional group to yield the aminomethyl moiety. This stepwise approach ensures high regioselectivity and overall yield.

The Synthetic Pathway: From Aniline to a Key Intermediate

The synthesis of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride can be logically broken down into a series of well-established organic transformations. The following workflow outlines a common and reliable synthetic route, highlighting the key intermediates and reagents.

Caption: Synthetic workflow for N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Phenylmethanesulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline in a suitable solvent such as dichloromethane.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add pyridine to the solution, followed by the dropwise addition of methanesulfonyl chloride via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-phenylmethanesulfonamide.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation to N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.

-

Reagent Addition: Cool the suspension to 0°C and add chloroacetyl chloride dropwise. Stir the mixture for 15-20 minutes.

-

Addition of Starting Material: Add the N-phenylmethanesulfonamide from Step 1 portion-wise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude N-[4-(2-chloroacetyl)phenyl]methanesulfonamide can be purified by recrystallization.

Step 3 & 4: Synthesis of N-[4-(aminomethyl)phenyl]methanesulfonamide

-

Azide Formation: Dissolve the N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in a suitable solvent like acetone or DMF. Add sodium azide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Reduction to Amine: The resulting azido intermediate can be reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Isolation: After the reduction is complete, filter off the catalyst and concentrate the solvent to obtain the free base, N-[4-(aminomethyl)phenyl]methanesulfonamide.

Step 5: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the N-[4-(aminomethyl)phenyl]methanesulfonamide free base in a suitable solvent such as isopropanol or ethanol.

-

Acidification: Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride.

Characterization and Quality Control

The identity and purity of the synthesized N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride should be confirmed by a battery of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Characteristic peaks corresponding to the aromatic, aminomethyl, and methanesulfonyl protons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the free base or the intact salt. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for N-H, S=O, and aromatic C-H bonds. |

Application in the Synthesis of Sotalol

The primary utility of N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride is as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of Sotalol, an antiarrhythmic agent with both beta-blocker and potassium channel-blocking properties[2].

The synthesis of Sotalol from this intermediate typically involves the reaction of the primary amine with a suitable epoxide or a related electrophile to introduce the 1-hydroxy-2-(isopropylamino)ethyl side chain. This transformation highlights the strategic importance of the aminomethyl group as a nucleophilic handle for further molecular elaboration.

Caption: Role of the intermediate in Sotalol synthesis.

The development of this synthetic route, which proceeds through N-[4-(aminomethyl)phenyl]methanesulfonamide, represents a significant advancement in the efficient and scalable production of Sotalol. A Chinese patent describes a method for preparing a related compound, highlighting the industrial relevance of this synthetic approach[3].

Conclusion: An Unsung Hero of Pharmaceutical Synthesis

While N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride may not be a household name, its role in the synthesis of life-saving medications is undeniable. Its "discovery" is a testament to the incremental and logical progression of synthetic organic chemistry, where the development of versatile intermediates paves the way for the creation of complex and beneficial molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring its importance for researchers, scientists, and drug development professionals. The continued exploration of such pivotal intermediates will undoubtedly fuel future innovations in medicinal chemistry.

References

- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.

- PubChem. Sotalol. [Link]://pubchem.ncbi.nlm.nih.gov/compound/Sotalol)

Sources

- 1. Buy N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride [smolecule.com]

- 2. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to 4-(Methylsulfonylamino)benzylamine hydrochloride (CAS: 128263-66-1) for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(Methylsulfonylamino)benzylamine hydrochloride, a key chemical intermediate for research and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight and formula. It outlines a plausible synthetic pathway and standard characterization techniques, offering researchers a practical framework for its preparation and validation. Furthermore, this guide explores the molecule's applications as a versatile building block in medicinal chemistry, with a particular focus on its potential as a scaffold for developing enzyme inhibitors. Concluding with critical safety, handling, and storage protocols, this paper serves as an essential resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Properties

This compound is a substituted benzylamine derivative. Its structure features a primary amine on a methylene bridge and a methylsulfonamide group, both attached at the para (1,4) positions of a benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

It is critical to distinguish this compound from the structurally similar 4-(Methylsulfonyl)benzylamine hydrochloride (CAS: 98593-51-2). The key difference lies in the linking atom to the phenyl ring: the title compound features a sulfonamide linkage (-NH-SO₂-), whereas the latter has a sulfone linkage (-SO₂-). This distinction is vital for reaction planning and biological activity interpretation.

-

IUPAC Name: N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride[1]

-

CAS Number: 128263-66-1[1]

-

Molecular Formula: C₈H₁₃ClN₂O₂S[1]

-

Canonical SMILES: CS(=O)(=O)NC1=CC=C(CN)C=C1.Cl[1]

The quantitative properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 236.71 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | >275°C | [1] |

| Purity | ≥98.0% | [1] |

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a chemically sound and generalizable pathway can be proposed based on established organic chemistry principles, such as those used for related sulfonamide derivatives[2].

A logical approach involves the protection of a precursor, introduction of the sulfonamide moiety, and subsequent deprotection and reduction to yield the final primary amine. The following diagram illustrates a plausible two-step synthetic route starting from 4-aminobenzonitrile.

Caption: Proposed synthesis of 4-(Methylsulfonylamino)benzylamine HCl.

Step 1: Synthesis of N-(4-cyanophenyl)methanesulfonamide

-

In a three-necked flask under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in pyridine (10 vol).

-

Cool the solution to 0°C using an ice bath.

-

Add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a hydrogenation vessel, add N-(4-cyanophenyl)methanesulfonamide (1.0 eq), Raney Nickel (5-10 wt%), and ethanolic ammonia (20 vol).

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Heat the mixture to 40-50°C and agitate vigorously for 6-12 hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Once complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the free base as an oil or solid.

-

Dissolve the crude free base in a minimal amount of isopropanol or methanol.

-

Add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >98%.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules. Its utility stems from two key functional groups:

-

Primary Amine (-CH₂NH₂): This group serves as a nucleophile or a point for derivatization. It readily participates in amide bond formation, reductive amination, and urea/thiourea synthesis, allowing for its incorporation into larger scaffolds.

-

Sulfonamide (-NHSO₂CH₃): The sulfonamide moiety is a common pharmacophore found in numerous approved drugs. It is a strong hydrogen bond donor and can act as a zinc-binding group in metalloenzymes[2]. The nitrogen can also be further alkylated if required.

The sulfonamide group is the classic zinc-binding feature of carbonic anhydrase (CA) inhibitors. Research on structurally related 4-sulfamoylphenyl-benzylamine derivatives has shown potent inhibitory activity against several human carbonic anhydrase isoforms, including those associated with tumors (hCA IX and XII)[2]. The secondary amines in that study demonstrated superior activity, suggesting that derivatives of 4-(Methylsulfonylamino)benzylamine could be promising leads for developing novel and selective CA inhibitors[2]. This compound provides a ready-made scaffold for researchers to explore this chemical space by derivatizing the primary amine.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

| Pictogram | GHS07: Harmful/Irritant |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust.[1]P264: Wash hands thoroughly after handling.[1]P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[3]. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[1].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[5].

-

Keep away from incompatible materials such as strong oxidizing agents[5].

Conclusion

This compound is a valuable and well-defined chemical entity for advanced chemical synthesis. Its distinct molecular formula (C₈H₁₃ClN₂O₂S) and molecular weight (236.71 g/mol ) provide a solid foundation for its use in stoichiometric calculations. The presence of both a primary amine and a sulfonamide group makes it a highly adaptable building block for creating diverse molecular libraries, particularly in the search for novel enzyme inhibitors. Adherence to the outlined safety and handling protocols is paramount to ensure its responsible and effective use in the laboratory.

References

- PubChem. (n.d.). 4-Methylsulfonylbenzylamine hydrochloride.

- Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride.

- Global Substance Registration System. (n.d.). 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE.

- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.

- Durgun, M., et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 954-960.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

Topic: 4-(Methylsulfonylamino)benzylamine hydrochloride as a Building Block in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylsulfonylamino)benzylamine hydrochloride is a bifunctional chemical scaffold of increasing importance in medicinal chemistry. It strategically combines two key pharmacophoric and synthetic moieties: a primary benzylamine and an aromatic sulfonamide. The benzylamine group serves as a versatile synthetic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries. Concurrently, the methylsulfonamide group acts as a potent hydrogen bond donor and acceptor, often crucial for molecular recognition at biological targets and for improving physicochemical properties. This guide provides a senior application scientist's perspective on the core attributes of this building block, detailing its strategic value, synthetic utility, and practical application in the rational design of novel therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Scaffold

In modern drug discovery, the efficiency of lead generation and optimization is paramount. Building blocks that offer both versatile chemistry and desirable pharmacological characteristics are invaluable assets. This compound embodies this principle by merging the well-established roles of benzylamines and sulfonamides into a single, synthetically accessible molecule.

-

The Sulfonamide Moiety: Since the advent of sulfa drugs, the sulfonamide group (-SO₂NH-) has become a cornerstone of medicinal chemistry.[1][2] Its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) allows it to form strong, directional interactions with protein targets.[3] It is found in drugs across numerous therapeutic areas, including antimicrobials, diuretics, antivirals, and anticancer agents, where it often serves to anchor a molecule within a binding site or to act as a bioisosteric replacement for carboxylic acids or other functional groups.[4][5]

-

The Benzylamine Moiety: The benzylamine motif is a privileged structure found in a multitude of FDA-approved pharmaceuticals and clinical candidates.[6] The primary amine provides a nucleophilic center and a basic handle, which is frequently involved in salt-bridge interactions with acidic residues (e.g., Asp, Glu) in enzyme active sites or receptor binding pockets.[7] Synthetically, it is a gateway to numerous C-N bond-forming reactions, making it ideal for library synthesis and structure-activity relationship (SAR) studies.[8][9]

The para-substitution pattern of this compound provides a clear directional vector, allowing chemists to systematically explore chemical space by modifying the amine terminus while retaining the sulfonamide group for target interaction, or vice versa.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| CAS Number | 128263-66-1 | [10] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [10] |

| Molecular Weight | 236.71 g/mol | [10] |

| Appearance | Solid | [10] |

| Melting Point | >275°C | [10] |

| IUPAC Name | N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | [10] |

| SMILES | CS(=O)(=O)NC1=CC=C(CN)C=C1.Cl | [10] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in aqueous or semi-aqueous reaction conditions.

Synthetic Utility and Core Reaction Protocols

The primary amine of this compound is the principal site of synthetic elaboration. Its reactivity allows for a range of reliable and well-characterized transformations crucial for building molecular complexity.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is one of the most robust and widely used reactions in drug discovery. This protocol describes a standard procedure using EDC (a water-soluble carbodiimide) and HOBt.

Expert Insight: The addition of HOBt is crucial. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, generating an activated HOBt ester. This intermediate is less prone to racemization (for chiral acids) and side reactions than the O-acylisourea itself, leading to higher yields and purer products. DIPEA, a non-nucleophilic base, is used to neutralize the hydrochloride salt of the starting amine and any acid generated during the reaction.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

-

Add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) to yield the desired amide.

-

Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Reductive Amination

This reaction forms a new secondary amine by reacting the primary amine with an aldehyde or ketone, followed by the reduction of the intermediate imine/enamine.

Expert Insight: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder than other hydrides like NaBH₄ or NaCNBH₃ and does not readily reduce the starting aldehyde/ketone, minimizing side products. The reaction can often be performed as a one-pot procedure without the need to isolate the imine intermediate, which is highly efficient.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Triethylamine (TEA) (1.1 eq)

-

Saturated NaHCO₃, brine

Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in DCM. Add TEA (1.1 eq) to free the amine base and stir for 10 minutes.

-

Add the desired aldehyde or ketone (1.2 eq) and stir for 30-60 minutes to allow for imine formation.

-

Add STAB (1.5 eq) portion-wise to control any effervescence.

-

Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by LC-MS).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product using flash column chromatography (a gradient of methanol in DCM is often effective for polar amines).

-

Validation: Confirm the structure of the resulting secondary amine by NMR and HRMS.

Application in Drug Design: A Conceptual Workflow

This building block is ideally suited for library synthesis in lead discovery and optimization. Consider a hypothetical program targeting a protein kinase, where a hydrogen bond to a backbone amide in the hinge region is desired.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Biological activity of 4-(Methylsulfonylamino)benzylamine hydrochloride derivatives

An In-depth Technical Guide to the Biological Activity of 4-(Methylsulfonylamino)benzylamine Hydrochloride Derivatives

Executive Summary

The 4-(methylsulfonylamino)benzylamine scaffold has emerged as a cornerstone for a potent and selective class of antagonists targeting the Transient Receptor Potential Vanilloid 1 (TRPV1). This technical guide synthesizes the current understanding of these derivatives, moving from their fundamental chemical properties to their primary mechanism of action, detailed structure-activity relationships (SAR), and critical pharmacokinetic considerations. Primarily, these compounds function as high-affinity competitive antagonists of the TRPV1 receptor, a key integrator of nociceptive stimuli, positioning them as promising candidates for novel analgesic and anti-inflammatory agents. This document provides researchers and drug development professionals with a comprehensive overview, including detailed experimental protocols and an analysis of the molecular features driving their biological activity, to facilitate further exploration and optimization of this important chemical series.

Introduction to the 4-(Methylsulfonylamino)benzylamine Scaffold

The 4-(methylsulfonylamino)benzylamine core structure, available commercially as a hydrochloride salt (CAS 128263-66-1), represents a versatile and synthetically accessible starting point for medicinal chemistry campaigns. Its utility stems from the combination of two key pharmacophoric elements: the benzylamine group, a common motif in biologically active compounds, and the methanesulfonamide group. The sulfonamide moiety is a well-established functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets. The strategic placement of the methylsulfonylamino group at the para-position of the benzylamine ring provides a specific vector for molecular elaboration, enabling systematic investigation of its biological effects.

Primary Biological Activity: TRPV1 Antagonism

The most significant and well-documented biological activity of this class of derivatives is the potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

The TRPV1 Receptor: A Key Therapeutic Target

TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a molecular integrator for a variety of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators. Activation of TRPV1 leads to an influx of calcium ions, resulting in neuronal excitation and the central perception of pain. Consequently, antagonists of TRPV1 have emerged as highly promising therapeutic agents for managing chronic pain and inflammatory hyperalgesia.

Mechanism of Action and Structure-Activity Relationships (SAR)

Derivatives based on the 4-(methylsulfonylamino)benzylamine scaffold, particularly N-benzyl-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, have been identified as high-affinity competitive antagonists of TRPV1. The SAR for this series is well-defined and can be understood by dissecting the molecule into distinct pharmacophoric regions, as illustrated below.

Caption: Key pharmacophoric regions of the TRPV1 antagonist scaffold.

-

A-Region (P1): The (4-Methylsulfonylamino)phenyl Group: This region is crucial for anchoring the molecule to the receptor. Studies have shown that a 3-fluoro substitution on this phenyl ring can enhance the extent of antagonism.

-

B-Region (P2): The Thiourea Linker: The thiourea moiety serves as a rigid and effective linker. The one-carbon distance between the A-Region phenyl ring and the thiourea group is optimal; altering this spacing leads to a significant loss of binding affinity.

-

C-Region (P3/P4): The Lipophilic Tail: This region is the primary site for modification to improve potency and affinity. SAR studies have explored a wide range of substituents here:

-

Lipophilic Groups: A 4-t-butylbenzyl group was found to be one of the most favorable substitutions, conferring high receptor binding and potent antagonism. Other lipophilic surrogates, such as arylalkyl and alkyl groups, resulted in only modest decreases in activity.

-

Heteroatoms: The introduction of heteroatoms in this region generally leads to a dramatic decrease in binding affinity and antagonistic potency, highlighting the importance of a well-defined lipophilic pocket in the receptor binding site.

-

Acyloxypropyl Groups: A series of N-(3-acyloxy-2-benzylpropyl) analogues were found to be highly effective antagonists. Specifically, a 3-pivaloyloxy-2-benzylpropyl C-region conferred the best potency.

-

Quantitative SAR Data Summary

The following table summarizes the impact of various modifications on TRPV1 binding affinity and antagonism, based on reported data.

| Lead Compound | Modification | Target Region | Binding Affinity (Ki) | Antagonistic Potency (Ki) | Reference |

| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | - | C-Region | 63 nM | 53.9 nM | |

| N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N′-[4-(methylsulfonylamino)benzyl]thiourea | Introduction of acyloxypropyl | C-Region | Optimal | Optimal | |

| Analogue with 3-fluoro substitution | Fluorination | A-Region | Enhanced | Enhanced | |

| Analogues with heteroatoms | Introduction of N or O atoms | C-Region | Dramatically Decreased | Dramatically Decreased |

Experimental Protocol: In Vitro TRPV1 Antagonism Assay

To validate the antagonistic activity of novel derivatives, a cell-based calcium influx assay is a standard and reliable method. This protocol describes a self-validating system using a stable cell line expressing the target receptor.

Objective: To quantify the ability of a test compound to inhibit capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing rat TRPV1 (rTRPV1).

Materials:

-

CHO cells stably expressing rTRPV1

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Capsaicin (TRPV1 agonist)

-

Test compounds (4-(Methylsulfonylamino)benzylamine derivatives)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the in vitro calcium influx assay.

Step-by-Step Methodology:

-

Cell Plating: Seed the rTRPV1-CHO cells into 96-well black-walled microplates at an appropriate density and allow them to adhere overnight. The causality here is to ensure a confluent monolayer, which provides a consistent and robust signal.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fura-2 AM. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

-

Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye, which would otherwise contribute to background fluorescence.

-

Compound Addition: Add HBSS containing various concentrations of the test compound (or vehicle control) to the wells. A concentration-response curve is necessary to determine potency (IC50).

-

Baseline Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) for a short period before agonist addition.

-

Agonist Stimulation: Add a pre-determined concentration of capsaicin (typically the EC80) to all wells simultaneously using an automated dispenser to induce calcium influx.

-

Response Measurement: Continue to measure the fluorescence ratio for several minutes to capture the peak intracellular calcium concentration.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to an inhibition constant (Ki).

Pharmacokinetic and Metabolic Considerations

While high potency at the target is essential, the ultimate success of a drug candidate depends on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.

General ADME Profile of Benzylamines

Benzylamine and its derivatives can be extensively metabolized in vivo. Key metabolic pathways include oxidative deamination and conjugation reactions. The sulfonamide group is generally stable metabolically but can influence properties like solubility and plasma protein binding. For related benzylamine derivatives, oral bioavailability can be a challenge, with some compounds showing low permeability and high efflux ratios in Caco-2 cell assays.

Bioactivation Risks

A critical aspect of drug development is assessing the potential for a compound to be metabolized into reactive intermediates that can cause toxicity. Benzylamine itself has been shown to undergo bioactivation through multiple pathways, including some independent of cytochrome P450 enzymes, leading to the formation of glutathione adducts. Understanding these pathways is crucial for designing derivatives with a lower risk of idiosyncratic toxicity.

Experimental Protocol: In Vitro Metabolic Stability Assay

An early and essential experiment in drug discovery is to assess a compound's stability in the presence of liver enzymes. This protocol outlines a standard assay using human liver microsomes (HLM).

Objective: To determine the intrinsic clearance rate of a test compound in HLM.

Materials:

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (cofactor for P450 enzymes)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compound (e.g., a rapidly metabolized drug like verapamil)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Workflow Diagram:

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

-

Preparation: Prepare a solution of the test compound in phosphate buffer. In a separate set of tubes, prepare a master mix of HLM and the NADPH regenerating system.

-

Pre-incubation: Add the test compound solution to the HLM (without NADPH) and pre-incubate for 5 minutes at 37°C. This step allows the compound to reach thermal equilibrium with the enzyme system.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM-compound mixture. This is considered Time 0.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction by precipitating the microsomal proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Translational Outlook and Future Directions

The potent and selective TRPV1 antagonism exhibited by 4-(methylsulfonylamino)benzylamine derivatives makes them highly attractive candidates for further development. The well-defined SAR provides a clear roadmap for lead optimization to enhance potency while improving drug-like properties. Future research should focus on:

-

Improving Pharmacokinetics: Modifying the C-region to reduce lipophilicity may improve metabolic stability and oral bioavailability.

-

In Vivo Efficacy: Promising compounds need to be evaluated in animal models of inflammatory and neuropathic pain to demonstrate in vivo efficacy.

-

Safety and Toxicology: A thorough assessment of off-target activities and potential for bioactivation will be critical for selecting a candidate for clinical development.

The journey from a promising chemical scaffold to a clinically approved drug is complex, but the foundational data on 4-(methylsulfonylamino)benzylamine derivatives provide a solid and rational basis for continued investigation in the pursuit of novel pain therapeutics.

References

- Lee, J., Kang, S. U., Lim, J. O., Choi, H. K., Jin, M. K., Toth, A., Pearce, L. V., Tran, R., Wang, Y., Szabo, T., & Blumberg, P. M. (2004). N

An In-Depth Technical Guide to 4-(Methylsulfonylamino)benzylamine Hydrochloride in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 128263-66-1), a versatile chemical intermediate with significant applications in the field of medicinal chemistry. While not extensively characterized as a standalone therapeutic agent, its true value lies in its role as a pivotal building block for the synthesis of a diverse range of biologically active molecules. This document will delve into the chemical and physical properties of this compound, explore its synthetic utility, and provide detailed experimental protocols for its application in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, those possessing two distinct reactive functional groups, serve as invaluable starting points for the elaboration of diverse chemical libraries. This compound, with its primary amine and sulfonamide moieties, represents a strategically important scaffold. The presence of these two functional groups allows for orthogonal chemical modifications, enabling the exploration of a wide chemical space in the pursuit of novel drug candidates.

The benzylamine core provides a robust framework that is frequently observed in pharmacologically active compounds, while the methylsulfonylamino group can participate in crucial hydrogen bonding interactions with biological targets and enhance physicochemical properties such as solubility. This guide will illuminate the practical applications of this compound, moving beyond its basic chemical identity to its functional role in the synthesis of medicinally relevant molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective utilization in multi-step syntheses. The hydrochloride salt form of 4-(Methylsulfonylamino)benzylamine enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| CAS Number | 128263-66-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S·HCl | [1] |

| Molecular Weight | 236.72 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >275 °C | [2] |

| IUPAC Name | N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | [2] |

| Purity | Typically ≥98% | [2] |

The Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

The primary role of this compound in medicinal chemistry is that of a versatile building block. Its two key functional groups, the primary amine and the sulfonamide, can be selectively functionalized to generate a wide array of derivatives.

The Benzylamine Moiety: A Privileged Scaffold

The benzylamine substructure is a common feature in many biologically active compounds. The primary amine of this compound can undergo a variety of chemical transformations, including:

-

Amide Bond Formation: Acylation with carboxylic acids or their activated derivatives to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to secondary amines.

-

N-Arylation and N-Alkylation: Formation of carbon-nitrogen bonds with aryl halides or alkyl halides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of diverse substituents, enabling the fine-tuning of steric and electronic properties to optimize interactions with a biological target.

The Sulfonamide Moiety: A Key Pharmacophore

The sulfonamide group is a well-established pharmacophore with a rich history in medicinal chemistry, most notably in the development of antibacterial agents (sulfa drugs). The N-H of the methylsulfonylamino group can act as a hydrogen bond donor, a critical interaction for binding to many enzymes. Furthermore, the sulfonamide moiety can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. While the sulfonamide in the title compound is secondary, its presence is significant for the overall electronic and conformational properties of the molecule.

Synthetic Pathways and Methodologies

The utility of this compound is best illustrated through its application in synthetic organic chemistry to create molecules with therapeutic potential.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow utilizing this compound as a starting material.

Caption: Generalized workflow for the utilization of this compound in drug discovery.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol provides a detailed, step-by-step methodology for the acylation of this compound with a generic carboxylic acid, a common transformation in medicinal chemistry.

Objective: To synthesize N-((4-(methylsulfonylamino)phenyl)methyl)benzamide.

Materials:

-

This compound

-

Benzoic acid

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzoic acid (1.2 equivalents) in DMF, add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

-